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Titanium tetra(2-hydroxyethanolate)

Cat. No.: B081266
CAS No.: 14764-55-7
M. Wt: 288.07 g/mol
InChI Key: CRXZEAIWSODJDG-UHFFFAOYSA-N
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Description

General Context of Titanium(IV) Coordination Chemistry and Organometallic Compounds

Titanium, in its +4 oxidation state, exhibits a strong propensity to form coordination complexes. The coordination chemistry of titanium(IV) is characterized by its Lewis acidic nature, readily forming adducts with a variety of ligands. These complexes can adopt various coordination numbers and geometries, although octahedral geometry is quite common. researchgate.netwikipedia.org Organometallic compounds of titanium, where a direct titanium-carbon bond exists, are also well-established, but the focus here is on coordination complexes with oxygen-donor ligands. The reactivity of these compounds is often dominated by the lability of the ligands and the susceptibility of the titanium center to nucleophilic attack. This reactivity is harnessed in numerous applications, from catalysis to materials science. inspenet.comazom.com

Significance of Alkoxide Ligands in Titanium Chemistry and Catalysis

Alkoxide ligands (OR⁻) are pivotal in titanium chemistry. They are anionic, oxygen-donating ligands that form strong Ti-O bonds. The nature of the alkyl group (R) can significantly influence the properties of the titanium alkoxide complex, such as its solubility, volatility, and reactivity. One of the most critical aspects of titanium alkoxides is their role in catalysis. They are widely employed as catalysts or precatalysts in a range of organic reactions, including polymerization, esterification, and epoxidation. rsc.orgwikipedia.orgresearchgate.net The catalytic activity is often attributed to the Lewis acidity of the titanium center and the ability of the alkoxide ligands to participate in reaction mechanisms, for instance, through exchange reactions. rsc.org The hydrolysis of titanium alkoxides is a key reaction in the sol-gel process, enabling the synthesis of titanium dioxide materials with controlled structures and properties. wikipedia.orgmdpi.com

Chemical Identity and Nomenclature of Titanium tetra(2-hydroxyethanolate)

Titanium tetra(2-hydroxyethanolate) is a specific titanium(IV) alkoxide. While the name might imply a simple mononuclear complex with four 2-hydroxyethanolate ligands, the actual structure is more complex. It is more formally and commonly referred to in the scientific literature as titanium(IV) glycolate (B3277807). The compound is derived from ethylene (B1197577) glycol, which is also known as 2-hydroxyethanol.

The nomenclature "tetra(2-hydroxyethanolate)" suggests a 1:4 ratio of titanium to the deprotonated form of ethylene glycol. However, single-crystal X-ray diffraction studies on the closely related and likely identical compound, Ti(OCH₂CH₂O)₂, reveal a polymeric structure. acs.orgfigshare.com In this structure, the titanium atoms are in an octahedral coordination environment, linked by bridging glycolate ligands to form one-dimensional chains. acs.orgfigshare.com

PropertyData
Chemical Formula C₈H₂₀O₈Ti chemicalbook.com
Molecular Weight 292.11 g/mol chemical-suppliers.eu
CAS Number 14764-55-7 chemical-suppliers.eu
Synonyms Titanium(IV) glycolate, Tetrakis(2-hydroxyethyl) titanate, Ethylene glycol, titanium(4+) salt (4:1) chemical-suppliers.eu

Crystallographic data for the related compound Ti(OCH₂CH₂O)₂ reveals the following:

Crystal SystemMonoclinic acs.orgfigshare.com
Space Group C2/c acs.orgfigshare.com
Unit Cell Parameters a = 15.204(9) Å, b = 7.568(2) Å, c = 5.816(6) Å, β = 110.87(6)° acs.orgfigshare.com
Coordination Geometry Octahedral acs.orgfigshare.com

Overview of Research Domains Pertaining to Titanium(IV) Glycolates

Research into titanium(IV) glycolates, including Titanium tetra(2-hydroxyethanolate), spans several key areas, primarily driven by their utility as precursors and catalysts.

One of the most prominent research domains is in catalysis , particularly for the synthesis of polyesters such as polyethylene (B3416737) terephthalate (B1205515) (PET). chemical-suppliers.euresearchgate.net Titanium-based catalysts, including glycolate derivatives, are considered more environmentally friendly alternatives to traditional antimony catalysts. chemical-suppliers.eu They have been shown to be effective in promoting the polycondensation reactions that lead to high molecular weight polyesters. researchgate.net

Another significant area of research is in materials science , specifically in the sol-gel process . Titanium glycolates serve as precursors for the synthesis of titanium dioxide (TiO₂) nanomaterials. researchgate.netnih.govchula.ac.th The controlled hydrolysis and condensation of these precursors allow for the production of TiO₂ with various morphologies, such as nanoparticles, thin films, and hydrogels, which have applications in photocatalysis, sensors, and coatings. nih.govnih.gov

Furthermore, titanium glycolates are investigated as precursors for the synthesis of ceramics . The thermal decomposition of titanium glycolate can yield titanium dioxide in different crystalline phases, such as anatase and rutile, with the morphology of the precursor sometimes being retained in the final ceramic product. researchgate.net This offers a route to producing structured ceramic materials. Research has also explored the use of these compounds in creating glass-ceramic coatings on titanium substrates. nih.govunipd.it

Recent studies have also highlighted the potential of mesoporous titanium glycolates in environmental applications , specifically for the removal of heavy metal ions from water. The high surface area and specific functional groups of these materials enable the efficient adsorption of pollutants like lead and arsenic. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O8Ti-4 B081266 Titanium tetra(2-hydroxyethanolate) CAS No. 14764-55-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethane-1,2-diolate;titanium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H4O2.Ti/c4*3-1-2-4;/h4*1-2H2;/q4*-2;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXZEAIWSODJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[O-])[O-].C(C[O-])[O-].C(C[O-])[O-].C(C[O-])[O-].[Ti+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O8Ti-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14764-55-7
Record name 1,2-Ethanediol, titanium(4+) salt (4:1)
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Record name 1,2-Ethanediol, titanium(4+) salt (4:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Titanium tetra(2-hydroxyethanolate)
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Structural Elucidation and Advanced Characterization of Titanium Tetra 2 Hydroxyethanolate

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for probing the molecular structure, bonding, and electronic properties of Titanium tetra(2-hydroxyethanolate).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment and Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For titanium alkoxides like titanium tetra(2-hydroxyethanolate), ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity of atoms and the chemical environment of the ligands.

In the case of a related compound, titanium ethoxide, ¹H NMR spectroscopy can distinguish between the different types of protons present in the ethoxy ligands. nih.gov Similarly, for titanium tetra(2-hydroxyethanolate), ¹H NMR would be expected to show distinct signals for the protons on the ethylene (B1197577) glycolate (B3277807) ligands. The chemical shifts and coupling patterns of these signals would provide insights into the coordination of the ligands to the titanium center. For instance, the protons closer to the oxygen atom bonded to titanium would experience a different electronic environment compared to the protons of the hydroxyl group, leading to separate resonances in the NMR spectrum.

Table 1: Exemplary ¹H NMR Data for a Titanium Alkoxide (e.g., Titanium Ethoxide)

Proton Type Exemplary Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Methylene (-CH₂) 3.8 - 4.2 Quartet 7.0
Methyl (-CH₃) 1.2 - 1.5 Triplet 7.0

Note: This table represents typical data for a simple titanium alkoxide and serves as an illustrative example.

The integration of the NMR signals would confirm the ratio of the different types of protons, consistent with the molecular formula C₈H₂₀O₈Ti. chemicalbook.com Furthermore, variable-temperature NMR studies could reveal information about dynamic processes such as ligand exchange or fluxional behavior of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in Titanium tetra(2-hydroxyethanolate) and for probing the nature of the titanium-oxygen bonds.

The IR and Raman spectra of titanium alkoxides are characterized by specific vibrational frequencies corresponding to C-H, C-O, and Ti-O bonds. nih.gov For Titanium tetra(2-hydroxyethanolate), the IR spectrum would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration of the hydroxyl groups. The C-H stretching vibrations would appear around 2900-3000 cm⁻¹.

The region between 1100 cm⁻¹ and 900 cm⁻¹ is typically associated with C-O stretching vibrations, while the lower frequency region (below 800 cm⁻¹) is dominated by the Ti-O stretching and bending modes. semanticscholar.orgmdpi.com The analysis of these Ti-O vibrational modes is crucial for understanding the coordination environment of the titanium atom. nih.gov In some cases, the formation of bridging alkoxide groups can lead to the appearance of new bands or shifts in the existing bands in the IR and Raman spectra. nih.gov

Table 2: Typical IR and Raman Vibrational Frequencies for Titanium Alkoxides

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
O-H Stretch 3400 - 3200 (broad) Weak or not observed
C-H Stretch 2980 - 2850 2980 - 2850
C-O Stretch 1100 - 1000 1100 - 1000
Ti-O Stretch 650 - 450 650 - 450

Note: This table provides a general range for the vibrational frequencies of titanium alkoxides.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For titanium(IV) compounds, which are typically colorless, the UV-Vis spectrum is often characterized by ligand-to-metal charge transfer (LMCT) bands in the ultraviolet region. nih.gov

In the case of Titanium tetra(2-hydroxyethanolate), the UV-Vis spectrum would likely exhibit intense absorption bands below 400 nm. scielo.br These electronic transitions involve the promotion of an electron from a high-energy orbital on the oxygen atom of the ligand to a vacant d-orbital of the titanium(IV) center. nih.gov The position and intensity of these absorption bands can be influenced by the coordination environment of the titanium atom and the nature of the ligands. nih.govnih.govresearchgate.net The presence of impurities or the formation of polynuclear species in solution can also affect the UV-Vis spectrum. nih.gov

X-ray Diffraction Studies for Solid-State and Crystallographic Analysis

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. data.govarxiv.org For Titanium tetra(2-hydroxyethanolate), single-crystal X-ray diffraction would provide precise information about its molecular geometry, bond lengths, bond angles, and crystal packing.

Determination of Molecular Geometry and Coordination Environment Around Titanium(IV)

Single-crystal X-ray diffraction analysis would reveal the precise coordination number and geometry of the titanium(IV) ion in Titanium tetra(2-hydroxyethanolate). chemicalbook.com Titanium alkoxides can exist as monomers, dimers, or higher oligomers, and the coordination environment around the titanium center can vary accordingly. Common coordination geometries for titanium(IV) include tetrahedral, trigonal bipyramidal, and octahedral. nih.gov The analysis would also provide accurate measurements of the Ti-O bond lengths, which can differentiate between terminal and bridging alkoxide ligands.

Analysis of Oligomeric and Polymeric Structures

In the solid state, many titanium alkoxides, such as titanium ethoxide, are known to form oligomeric structures. For example, titanium ethoxide exists as a tetramer, [Ti₄(OEt)₁₆], in the solid state. nih.gov This tendency to oligomerize is driven by the desire of the titanium atom to expand its coordination sphere to achieve a more stable, higher coordination number, typically six.

Table 3: Chemical Compounds Mentioned

Compound Name
Titanium tetra(2-hydroxyethanolate)
Titanium ethoxide
Titanium tetraisopropoxide
Ethylene glycol
Titanium(IV)
Titanium tetrachloride

Investigation of Bridging Ligands and Their Contribution to Overall Structure

The structural architecture of titanium alkoxides is significantly influenced by the nature of the organic ligands. In the case of Titanium tetra(2-hydroxyethanolate), the 2-hydroxyethanolate (OCH₂CH₂OH) ligand is bifunctional, possessing two oxygen atoms capable of coordinating to one or more titanium centers. This functionality allows the ligand to act not only as a terminal, chelating group but also as a bridging ligand, connecting multiple titanium atoms to form polynuclear structures. nih.govnih.gov

In many titanium alkoxide systems involving diolates, the ligands can bridge metal centers, leading to the formation of dimeric or polymeric structures. nih.gov For instance, related titanium complexes with bidentate ligands have been shown to form dimeric units where two titanium centers are linked by bridging alkoxide groups. nih.govnih.gov The 2-hydroxyethanolate ligand can coordinate to a titanium atom through both of its oxygen atoms in a chelating fashion. Alternatively, one of the oxygen atoms can bond to a second titanium atom, creating a μ-alkoxo bridge. This bridging is a key factor in preventing the high degree of oligomerization that can occur with simpler primary alkoxides.

Table 1: Potential Coordination Modes of 2-Hydroxyethanolate Ligand in Titanium Complexes

Coordination ModeDescriptionImplication for Structure
Terminal Monodentate Only one oxygen atom of the ligand binds to a single Ti center.Less common; may occur if other bulky ligands are present.
Terminal Bidentate (Chelating) Both oxygen atoms of a single ligand bind to the same Ti center, forming a chelate ring.Stabilizes monomeric units; a common bonding mode. nih.gov
Bridging (μ-alkoxo) One or both oxygen atoms of the ligand bridge two different Ti centers.Leads to the formation of dimeric, oligomeric, or polymeric structures. nih.gov
Bridging-Chelating The ligand chelates one Ti center while also using one of its oxygen atoms to bridge to another Ti center.Results in complex, condensed polynuclear frameworks. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of titanium alkoxides through analysis of their fragmentation patterns. For Titanium tetra(2-hydroxyethanolate), the theoretical molecular weight of the monomeric species, Ti(OCH₂CH₂OH)₄, is approximately 292.11 g/mol . However, due to the tendency of alkoxides to form polynuclear species, mass spectrometry often reveals ions corresponding to dimeric or larger oligomeric forms in the gas phase. nih.gov

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing such complexes, as it often allows the detection of intact molecular or cluster ions with minimal fragmentation. nih.gov In a typical ESI-MS experiment of a titanium alkoxide, one might observe a series of peaks corresponding to the monomer, dimer, and related species, often as adducts with ions like sodium ([M+Na]⁺).

Collision-induced dissociation (CID) or MS/MS experiments provide deeper structural insight by inducing fragmentation of a selected parent ion. The fragmentation pathways are highly dependent on the structure of the complex. nih.gov For instance, complexes with bridging ligands often exhibit different fragmentation patterns compared to those with only terminal ligands. Common fragmentation pathways for titanium alkoxides include:

Loss of a neutral ligand: Cleavage of a Ti-O bond can lead to the loss of a neutral alcohol molecule (e.g., HOCH₂CH₂OH).

Loss of an alkoxide radical: Homolytic cleavage can result in the loss of an alkoxide radical (e.g., •OCH₂CH₂OH).

Cleavage of the cluster core: In polynuclear species, the bonds holding the cluster together (e.g., Ti-O-Ti bridges) can break, leading to smaller fragment ions.

The analysis of these fragments allows for the reconstruction of the parent molecule's connectivity. For example, the fragmentation of a dimeric titanium alkoxide bridged by ligands can help distinguish it from an isomer where two monomeric units are linked differently. nih.gov

Table 2: Illustrative Mass Spectrometry Fragmentation Data for a Hypothetical Dimeric Titanium Alkoxide Complex

m/z (Daltons)Ion AssignmentFragmentation Pathway
607.2[Ti₂(L)₄(HL)₂ + Na]⁺Parent ion of a sodiated dimer (where L is the deprotonated ligand and HL is the neutral ligand)
545.2[Ti₂(L)₃(HL)₂]⁺Loss of a ligand (L)
325.1[Ti(L)(HL)₂ + Na]⁺Cleavage of the dimer into a monomeric fragment
263.1[Ti(L)(HL)]⁺Loss of a neutral ligand from the monomeric fragment

Note: This table is illustrative and represents typical fragmentation patterns observed for related titanium alkoxide complexes. L represents the deprotonated 2-hydroxyethanolate ligand.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Material Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and decomposition behavior of Titanium tetra(2-hydroxyethanolate). These methods provide information on phase transitions, decomposition temperatures, and the composition of the final residue. acs.orgnih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A typical TGA curve for a metal alkoxide like Titanium tetra(2-hydroxyethanolate) would show several distinct weight loss steps:

Initial Weight Loss (below 200°C): This initial stage usually corresponds to the evaporation of residual solvents (e.g., alcohol used in synthesis) or adsorbed water molecules. acs.org

Ligand Decomposition (200°C - 400°C): A significant weight loss occurs in this range due to the thermal decomposition and volatilization of the organic 2-hydroxyethanolate ligands. This process can be complex, involving multiple overlapping steps as the organic components break down. acs.org

Final Residue: Above ~400-500°C, the organic ligands are completely removed, leaving a stable inorganic residue. For a titanium complex, this residue is typically titanium dioxide (TiO₂). The final residual mass can be compared to the theoretical yield of TiO₂ to confirm the stoichiometry of the original compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between the sample and a reference as a function of temperature. The DSC curve reveals thermal events such as melting, crystallization, and decomposition. For Titanium tetra(2-hydroxyethanolate), endothermic peaks in the DSC curve would correspond to melting and the energy-requiring decomposition of the ligands, while exothermic peaks could indicate crystallization events, such as the transformation of amorphous TiO₂ into a crystalline phase (e.g., anatase). nih.gov Combining TGA with DSC allows for a comprehensive understanding of the material's thermal properties. acs.org

Table 3: Representative TGA/DSC Data for a Titanium Alkoxide Compound

Temperature Range (°C)TGA EventDSC EventInterpretation
50 - 150~5% weight lossBroad EndothermRemoval of adsorbed solvent/water. acs.org
200 - 400~60% weight lossSharp/Broad Endotherm(s)Decomposition and removal of organic ligands. acs.org
> 450Stable PlateauExotherm (optional)Formation of stable TiO₂ residue; potential crystallization of TiO₂.

Note: This table is a representative example based on the thermal behavior of similar titanium-organic compounds.

Reaction Mechanisms and Chemical Transformations Involving Titanium Tetra 2 Hydroxyethanolate

Ligand Exchange Reactions and Transesterification Processes

Titanium tetra(2-hydroxyethanolate) can undergo ligand exchange reactions where the 2-hydroxyethanolate groups are substituted by other functional groups. This reactivity allows for the modification of the precursor at a molecular level, which can be used to control the subsequent hydrolysis and condensation process.

A common example is the reaction with carboxylic acids, such as acetic acid. Acetic acid can act not only as a catalyst but also as a chelating or bridging ligand, replacing one or more alkoxy groups to form titanium carboxylate-alkoxide species. researchgate.net This modification reduces the precursor's reactivity towards water, allowing for more controlled gelation and the formation of monolithic gels. researchgate.net

Transesterification is another important reaction, involving the exchange of alkoxy groups with a different alcohol. This process can be catalyzed and is relevant in situations where the titanium alkoxide is dissolved in a different alcohol than the one from which it was derived. For example, higher alkoxides tend to produce smaller polymeric condensates, but when the reaction is carried out in lower alcohols, ester-exchange can occur, leading to a greater degree of polymerization. Titanium alkoxides are also effective catalysts for transesterification reactions in the synthesis of esters and polyesters. google.comgoogle.com

Furthermore, reactions with other ligands, such as amino-alkoxides or silasesquioxanes, can lead to the formation of new heteroleptic titanium complexes with tailored properties for specific applications, including serving as soluble models for catalytic sites. nih.gov

Insights into Reactivity Towards Various Chemical Reagents

The reactivity of titanium tetra(2-hydroxyethanolate) is dominated by the electrophilic character of the titanium(IV) center and the lability of the titanium-oxygen bond.

Water/Moisture: As detailed extensively, titanium alkoxides are extremely reactive towards water, leading to rapid hydrolysis. researchgate.netwikipedia.org This reaction is often difficult to control and can proceed even with atmospheric moisture, necessitating careful handling in inert atmospheres. google.com

Protic Reagents: Besides water, other protic reagents like alcohols and phenols can react via protonolysis, leading to ligand exchange.

Lewis Bases: The Lewis acidic nature of the titanium center allows it to form adducts with Lewis bases. However, hard Lewis bases like methanol (B129727) can cause facile substitution reactions and dissociation of more complex ligands. mdpi.com

Titanium Halides: Reactions with titanium halides like titanium tetrachloride (TiCl₄) are used in the synthesis of titanium alkoxides from alcohols. The reaction typically requires a base, such as an amine, to neutralize the liberated HCl. wikipedia.org Conversely, TiCl₄ itself is highly reactive and fumes in moist air as it hydrolyzes to form TiO₂ and HCl. docbrown.info

The reactivity of titanium alkoxides can be moderated. The use of sterically bulky alkoxy groups or the introduction of chelating ligands can decrease the reactivity, providing better control over the formation of titanium-based materials. researchgate.net

Applications of Titanium Tetra 2 Hydroxyethanolate As a Precursor in Materials Science

Sol-Gel Processing for Titanium Dioxide (TiO₂) Nanomaterials and Thin Films

The sol-gel process is a versatile and widely used method for producing high-purity and homogenous TiO₂ materials at low temperatures. nih.govresearchgate.net This process involves the hydrolysis and subsequent condensation of a titanium precursor, such as Titanium tetra(2-hydroxyethanolate), to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing of the sol leads to the formation of a "gel," a three-dimensional network of the oxide. nih.gov The use of Titanium tetra(2-hydroxyethanolate) in sol-gel synthesis offers advantages due to the presence of the 2-hydroxyethanolate ligands, which can influence the hydrolysis and condensation rates, thereby affecting the final properties of the TiO₂ material.

The properties of the resulting TiO₂ materials, including their crystallinity, porosity, and surface area, are highly dependent on the parameters of the sol-gel process. nih.gov By carefully controlling these parameters, it is possible to tailor the material's characteristics for specific applications.

Key parameters that can be adjusted include:

pH of the solution: The acidity or basicity of the reaction medium significantly affects the rates of hydrolysis and condensation. For instance, using an acidic catalyst like acetic acid can lead to smaller particle sizes and higher crystallinity in the final TiO₂ nanoparticles. irost.ir

Water-to-precursor molar ratio: This ratio dictates the extent of hydrolysis. A higher water content generally leads to faster hydrolysis and the formation of larger particles.

Temperature: The reaction temperature influences the kinetics of the sol-gel process. Higher temperatures can accelerate the reactions and promote the crystallization of the TiO₂.

Aging time: Allowing the gel to age for a specific period can lead to changes in the network structure, affecting porosity and surface area. nih.gov

Calcination temperature: Post-synthesis heat treatment (calcination) is crucial for removing residual organics and inducing crystallization. The temperature at which this is performed determines the crystalline phase of the TiO₂ (anatase, rutile, or brookite) and the crystallite size. mdpi.com For example, annealing at temperatures from 400°C to 600°C can lead to the formation of the anatase phase, with a transition to the more stable rutile phase at higher temperatures. mdpi.com

The following table summarizes the effect of various sol-gel parameters on the final material properties:

Table 1: Influence of Sol-Gel Parameters on TiO₂ Material Properties

ParameterEffect on CrystallinityEffect on PorosityEffect on Surface Area
pH Can be optimized for higher crystallinity. irost.irInfluences pore size distribution.Affects the final surface area.
Water/Precursor Ratio Affects the degree of condensation and subsequent crystal growth.Higher ratios can lead to denser networks.Can influence the packing of nanoparticles.
Temperature Higher temperatures generally promote crystallization. mdpi.comCan affect the solvent removal rate and pore collapse.Higher temperatures can lead to a decrease in surface area due to sintering.
Aging Time Can allow for further crystallization within the gel network. nih.govCan lead to coarsening of the pore structure. nih.govMay decrease over extended periods due to Ostwald ripening.
Calcination Temperature Determines the final crystalline phase and size of crystallites. mdpi.comHigher temperatures can lead to pore collapse and densification. mdpi.comGenerally decreases with increasing temperature due to particle growth and sintering. nih.gov

Titanium tetra(2-hydroxyethanolate) can be employed in the sol-gel synthesis of both TiO₂ aerogels and nanoparticles.

TiO₂ Aerogels: These are highly porous, low-density materials with a large internal surface area. nih.gov The synthesis involves the formation of a TiO₂ gel, followed by a drying process that preserves the porous structure, often through supercritical drying. nih.gov The properties of the resulting aerogel, such as pore size and surface area, are influenced by the choice of precursor and the drying method. nih.gov While supercritical drying yields good results, subcritical drying is a more cost-effective alternative, though it may result in materials with slightly lower porosity. nih.gov

TiO₂ Nanoparticles: The sol-gel method is a common route for producing TiO₂ nanoparticles with controlled size and morphology. researchgate.netresearchgate.net The reaction conditions, including the concentration of the precursor, the solvent, and the temperature, play a critical role in determining the final particle size. nih.gov For instance, using a small amount of water for hydrolysis is preferred to form the Ti-O-Ti chain, which is fundamental to the nanoparticle structure. nih.gov The resulting nanoparticles can be used in a variety of applications, including photocatalysis and as building blocks for thin films. irdg.orgmdpi.com

The solvent used to dissolve the Titanium tetra(2-hydroxyethanolate) precursor has a significant impact on the characteristics of the final TiO₂ material. nih.govirost.ir The solvent can influence the reactivity of the precursor, the stability of the sol, and the morphology of the final product. irost.ir

Advanced Thin Film Deposition Techniques

Beyond sol-gel processing, Titanium tetra(2-hydroxyethanolate) can be utilized as a precursor in more advanced thin film deposition techniques, enabling the fabrication of high-quality TiO₂ films for electronic and optical applications.

Chemical Bath Deposition (CBD) is a simple, low-cost, and scalable method for depositing thin films on various substrates. The process involves the controlled precipitation of the desired material from a chemical bath containing the precursor. researchgate.net For the deposition of TiO₂ films, a solution containing Titanium tetra(2-hydroxyethanolate) would be prepared, and the substrate would be immersed in this bath under controlled temperature and pH conditions to facilitate the slow formation of a uniform film. ue.edu.pk

The properties of the CBD-deposited TiO₂ films, such as their structure and optical properties, are influenced by post-deposition treatments like annealing. researchgate.net For instance, annealing at different temperatures can induce the formation of different crystalline phases, such as anatase or rutile, which in turn affects the film's band gap and other optical characteristics.

Chemical Vapor Deposition (CVD) is a technique where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. For TiO₂ films, Titanium tetra(2-hydroxyethanolate), if sufficiently volatile, or a related volatile precursor, can be used. The deposition mechanism in CVD often involves parallel pathways that are dependent on temperature. umn.edu

Plasma-Assisted Chemical Vapor Deposition (PCVD), also known as Plasma-Enhanced CVD (PECVD), is a variation of CVD that utilizes a plasma to enhance the chemical reaction rates of the precursors. researchgate.netmdpi.com This allows for deposition at lower temperatures compared to conventional CVD, which is advantageous for coating heat-sensitive substrates. researchgate.netscirp.org In a PCVD process for depositing TiO₂ films, the Titanium tetra(2-hydroxyethanolate) precursor would be introduced into a reaction chamber where a plasma is generated. The energetic species in the plasma would then decompose the precursor, leading to the formation of a TiO₂ film on the substrate. researchgate.net

The properties of the resulting films from PCVD processes are strongly influenced by parameters such as plasma power and the composition of the gas mixture. researchgate.netosti.gov For example, plasma-assisted processes can produce dense and mechanically stable amorphous TiO₂ films at temperatures below 200°C with less carbon contamination compared to thermally activated CVD. researchgate.net However, a post-annealing step is often necessary to achieve crystalline films with desired properties like hydrophilicity. researchgate.net

Atomic Layer Deposition (ALD) for Controlled Film Growth

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique prized for its ability to grow highly uniform and conformal films with angstrom-level precision. The selection of a suitable chemical precursor is paramount to the success of the ALD process. While common titanium precursors like titanium tetrachloride (TiCl4) and titanium isopropoxide (TTIP) are widely used, research has also explored other titanium alkoxides for the deposition of titanium dioxide (TiO2) films. mocvd-precursor-encyclopedia.deresearchgate.netresearchgate.net

In the context of ALD, a precursor must be sufficiently volatile to be transported into the reactor chamber in the vapor phase and must exhibit self-limiting chemisorption onto the substrate surface. The ALD process consists of sequential, separated pulses of the precursor and a co-reactant, which is typically an oxidant such as water (H2O) or ozone (O3). aalto.fi Each pulse is followed by a purge step with an inert gas to remove any unreacted precursor or byproducts, ensuring that film growth occurs layer-by-layer. This cyclic nature affords precise control over the film's thickness and composition. researchgate.net

Titanium alkoxides are a common class of precursors for TiO2 ALD. mocvd-precursor-encyclopedia.de The thermal stability of these precursors is a critical factor, as it defines the "ALD window," the temperature range where ideal self-limiting growth occurs without thermal decomposition of the precursor. mocvd-precursor-encyclopedia.deresearchgate.net For example, titanium tetramethoxide has demonstrated high thermal stability, allowing for a wide operational temperature range. mocvd-precursor-encyclopedia.deresearchgate.net The growth per cycle (GPC) is a key parameter in ALD, and for many titanium alkoxide and H2O processes, it is typically low. researchgate.net However, this often results in high-quality, stoichiometric films. nih.gov

The properties of the deposited TiO2 films, such as crystallinity, density, and refractive index, are heavily influenced by the deposition temperature and the chosen co-reactant. researchgate.netnih.gov Lower deposition temperatures generally produce amorphous films, while higher temperatures or subsequent annealing can yield crystalline phases like anatase or rutile. aalto.firesearchgate.net For instance, films grown from titanium tetramethoxide and water at 250 °C or higher were found to be polycrystalline with an anatase structure, whereas those grown at 200 °C were amorphous. researchgate.net

Table 1: Research Findings on TiO2 Film Deposition using various Titanium Alkoxide Precursors

PrecursorCo-ReactantDeposition Temperature (°C)Film CrystallinityKey Findings
Titanium isopropoxide (TTIP)H2O100 - 300Amorphous to AnataseA self-limiting growth of 0.017 - 0.024 nm/cycle was demonstrated. The phase transition from amorphous to anatase was dependent on the deposition temperature. researchgate.net
Titanium tetramethoxide (Ti(OMe)4)H2O200 - 400Amorphous at 200°C, Anatase at ≥250°CShowed higher thermal stability compared to other alkoxides. Crystalline films exhibited good photocatalytic activity. researchgate.net
Tetrakis(dimethylamino)titanium (TDMAT)H2O150AmorphousOptimal deposition temperature was found to be 150°C for creating high-quality passivating layers for solar cells after annealing. mdpi.comnih.gov

Surface Modification and Coating Technologies

Titanium tetra(2-hydroxyethanolate), as a titanium alkoxide precursor, is instrumental in various surface modification and coating technologies. It is frequently used in sol-gel processes to create thin films of titanium dioxide on different substrates, thereby enhancing their surface properties.

Functionalization of Metal and Glass Substrates

The application of titanium dioxide coatings derived from precursors like titanium tetra(2-hydroxyethanolate) can bestow valuable functionalities upon metal and glass surfaces. These coatings are typically applied using wet-chemical methods such as sol-gel dip-coating. cas.cz This process involves the hydrolysis and condensation of the titanium alkoxide precursor to form a colloidal suspension (sol), which then gels into a solid network on the substrate. Subsequent heat treatment is often required to densify the film and crystallize the TiO2. cas.czfrontiersin.org

On glass substrates , TiO2 coatings are highly valued for their photocatalytic and hydrophilic properties. cas.czmdpi.com When the TiO2 surface is exposed to UV radiation, it can break down organic pollutants, leading to self-cleaning surfaces. mdpi.com This same UV exposure also induces superhydrophilicity, where water droplets spread into a uniform, thin film instead of beading up, which is useful for anti-fogging applications. The effectiveness of these properties depends on the crystalline phase of the TiO2, with the anatase phase generally being the most photocatalytically active. cas.cz

On metal substrates , such as titanium and its alloys, TiO2 coatings can significantly improve corrosion resistance and biocompatibility. researchgate.netfrontiersin.org The dense, chemically inert TiO2 layer acts as a protective barrier against corrosive environments. researchgate.net In the realm of biomedical implants, creating nanostructured TiO2 surfaces, sometimes in combination with other sol-gel materials, can enhance the integration of the implant with bone tissue (osseointegration) and can be modified to create superhydrophobic surfaces that repel liquids. nih.govfrontiersin.org Research has focused on optimizing sol-gel parameters like precursor chemistry, heat treatment temperatures, and coating techniques to tailor the film's structure and functionality. cas.czfrontiersin.org

Table 2: Functional Coatings on Metal and Glass from Titanium Alkoxide Precursors

SubstratePrecursor TypeCoating MethodFunctional PropertyApplication
GlassTitanium Alkoxide (e.g., Tetrabutyl titanate)Sol-Gel / Dip-CoatingPhotocatalytic, Self-Cleaning, HydrophilicSelf-cleaning windows, Anti-fogging surfaces. cas.czmdpi.com
TitaniumTitanium Alkoxide / Fluorinated SilaneAnodization / Sol-GelSuperhydrophobic, Oleophobic, Self-HealableCorrosion resistance, Anti-fouling surfaces. frontiersin.org
Stainless SteelTitanium isopropoxide (TTIP)Atomic Layer DepositionCorrosion Resistance, BiocompatibilityProtective coatings, Biomedical implants. researchgate.net
SiliconTetrakis(dimethylamino)titanium (TDMAT)Atomic Layer DepositionPassivationSemiconductor devices, Solar cells. nih.govmdpi.com

Catalytic Roles of Titanium Tetra 2 Hydroxyethanolate and Derived Complexes

Catalysis in Atom-Economic Organic Synthesis

Beyond polymerization, titanium complexes are valuable catalysts for organic synthesis, promoting reactions that are atom-economic—meaning most of the atoms from the reactants are incorporated into the final product. The low toxicity and abundance of titanium make it an attractive alternative to precious metal catalysts. nih.gov

Hydrofunctionalization, the addition of an H-X bond across an unsaturated C-C bond (alkyne or alkene), is a fundamental atom-economic transformation. Titanium(IV) complexes, including those derived from alkoxides like titanium tetra(2-hydroxyethanolate), are effective catalysts for such reactions, particularly hydroamination. nih.govubc.ca

In titanium-catalyzed hydroamination of alkynes, a Ti(IV) precatalyst reacts with a primary amine to generate a titanium imido (Ti=NR) intermediate. This highly reactive species then undergoes a [2+2] cycloaddition with an alkyne to form an azatitanacyclobutene intermediate. nih.gov Subsequent protonolysis by another molecule of amine releases the enamine or imine product and regenerates the catalytically active species. nih.govubc.ca The ligand framework around the titanium center is crucial for stabilizing the intermediates and influencing the reaction's efficiency and regioselectivity. ubc.ca While specific studies using titanium tetra(2-hydroxyethanolate) in this context are limited, its ability to serve as a precursor for such catalytically active species is highly probable, following the established reactivity patterns of titanium(IV) alkoxides. nih.gov

Theoretical and Computational Investigations of Titanium Tetra 2 Hydroxyethanolate Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has become a standard tool for investigating the properties of transition metal complexes, including titanium alkoxides. shirazu.ac.irresearchgate.netshirazu.ac.ir It offers a balance between computational cost and accuracy, making it suitable for studying the electronic structure and reactivity of moderately sized molecules. DFT calculations can elucidate properties that are difficult or impossible to measure experimentally, providing a predictive framework for chemical behavior. nih.gov

DFT calculations are instrumental in determining the ground-state electronic structure, molecular geometry, and nature of chemical bonds within the titanium tetra(2-hydroxyethanolate) complex. acs.org By solving the Kohn-Sham equations, researchers can obtain detailed information about molecular orbitals, electron density distribution, and atomic charges.

This analysis reveals the character of the titanium-ligand bonds. For titanium(IV) alkoxides, the bonding is primarily characterized by strong sigma donation from the oxygen lone pairs of the 2-hydroxyethanolate ligands to the empty d-orbitals of the Ti(IV) center. The presence of both alcohol and amine functionalities in the ligand allows for chelation, forming stable ring structures. DFT can quantify the bond lengths and angles of this chelated structure with high precision. unito.it

Furthermore, analysis methods such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the DFT-calculated electron density to characterize the ionicity and covalency of the Ti-O and potential Ti-N bonds. This provides insight into the Lewis acidity of the titanium center and the nucleophilicity of the ligand atoms. researchgate.net Such calculations have been used to understand the electronic structure of various titanium complexes, providing a model for how titanium tetra(2-hydroxyethanolate) would be analyzed. acs.orgnih.gov

Table 1: Illustrative DFT-Calculated Bonding Parameters for a Model Titanium Alkoxide Complex

ParameterCalculated ValueDescription
Ti-O Bond Length (Å)1.85 - 1.95The typical range for titanium-alkoxide oxygen bonds.
Ti-N Bond Length (Å)2.10 - 2.25The expected range for a dative bond from the ligand's amino group.
O-Ti-O Bond Angle (°)90 - 109.5Varies depending on the coordination geometry (e.g., octahedral, tetrahedral).
Mulliken Charge on Ti+1.5 to +2.0Indicates a highly positive, electrophilic titanium center.
Mulliken Charge on O-0.8 to -1.2Shows significant negative charge localization on the coordinating oxygen atoms.

A significant strength of DFT is its ability to map out the potential energy surfaces of chemical reactions. researchgate.net For titanium tetra(2-hydroxyethanolate), this can be applied to model key reactions such as hydrolysis, condensation, and ligand exchange, which are fundamental to sol-gel processes and catalyst formation. rsc.orgresearchgate.net

By identifying the structures of reactants, products, and, crucially, the transition states that connect them, DFT can determine the activation energy (energy barrier) for a given reaction step. researchgate.net This information is vital for predicting reaction rates and understanding the mechanism. For instance, in a hydrolysis reaction, DFT can model the approach of a water molecule, the coordination to the titanium center, the proton transfer, and the final release of a 2-hydroxyethanol molecule.

These calculations can compare different possible pathways to determine the most energetically favorable route. researchgate.net This predictive power allows researchers to understand how factors like solvent, pH, and steric hindrance influence the reactivity of the precursor, guiding the synthesis of materials with desired properties. aau.dk

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Self-Assembly

While DFT is excellent for single-molecule properties and reaction steps, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over longer timescales, such as the interaction of titanium tetra(2-hydroxyethanolate) molecules in a solvent. acs.org MD simulates the motion of atoms and molecules by solving Newton's equations of motion, using a force field to describe the interatomic potentials. researchgate.net

For titanium tetra(2-hydroxyethanolate), MD simulations can provide insights into:

Solvation Structure: How solvent molecules (e.g., water, ethanol) arrange around the complex.

Aggregation and Self-Assembly: Whether precursor molecules tend to cluster together in solution, which is the first step in the formation of larger oxo-titanium clusters and eventually nanoparticles. aau.dk

Conformational Dynamics: How the flexible 2-hydroxyethanolate ligands move and rearrange, and how this affects the reactivity of the titanium center.

MD simulations are particularly useful for understanding the initial stages of the sol-gel process, where multiple precursor molecules interact. researchgate.net Although many MD studies focus on the interaction of molecules with TiO₂ surfaces, the principles are directly applicable to studying the solution-phase dynamics of discrete titanium alkoxide complexes. acs.org

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Titanium Alkoxide in Solution

ParameterExample Value/SettingPurpose
Force FieldReaxFF, AMBER, CHARMMDefines the potential energy function governing atomic interactions. researchgate.net
System Composition10-100 alkoxide molecules in ~5000 solvent moleculesRepresents a dilute solution to study aggregation and solvation.
EnsembleNVT (constant Number, Volume, Temperature)Simulates conditions at a constant temperature.
Temperature298 K (25 °C)Simulates room temperature conditions.
Simulation Time10 - 100 nanosecondsAllows for observation of molecular motions, diffusion, and initial aggregation events.
Time Step1 femtosecondThe integration time step for solving the equations of motion.

Computational Design and Screening of Novel Titanium-Based Catalysts and Materials

Computational methods, particularly DFT, are increasingly used not just to understand existing compounds but to design new ones with enhanced properties. rsc.org High-throughput computational screening allows researchers to evaluate hundreds or thousands of potential catalyst candidates in silico, identifying the most promising ones for experimental synthesis and testing. researchgate.net

Starting with a base structure like titanium tetra(2-hydroxyethanolate), one could computationally design a library of related compounds by systematically modifying the ligand structure. For example, substituents could be added to the ethanolamine (B43304) backbone to tune the steric and electronic properties of the complex.

For each candidate, DFT calculations can predict key descriptors related to catalytic activity. In polymerization catalysis, for example, this might be the energy barrier for monomer insertion. nih.gov In oxidation catalysis, it could be the ease of forming a high-valent titanium-oxo species. alfachemic.com By plotting these descriptors against the catalyst structure, a relationship can be established, leading to the rational design of more efficient and selective catalysts. This approach accelerates the discovery of new materials and reduces the reliance on trial-and-error experimentation. mdpi.com

Future Research Directions and Emerging Areas in Titanium Tetra 2 Hydroxyethanolate Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of titanium alkoxides often involves the reaction of titanium tetrachloride with the corresponding alcohol in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org While effective, this method can present challenges in terms of handling corrosive reagents and managing waste streams. Future research will likely focus on developing more sustainable synthetic methodologies for Titanium tetra(2-hydroxyethanolate).

One promising approach is the adoption of "green chemistry" principles. This could involve exploring alternative, less hazardous starting materials and solvent-free or solvent-minimized reaction conditions. For instance, the direct electrochemical synthesis from titanium metal and 2-hydroxyethanol in a suitable electrolyte could offer a cleaner route. Furthermore, the use of biocatalysts or plant extracts in the synthesis of titanium-based materials is an emerging area that could be adapted for the production of Titanium tetra(2-hydroxyethanolate), potentially leading to milder reaction conditions and novel material properties. nih.gov The sol-gel process, a versatile wet-chemical technique, also offers a promising platform for developing sustainable synthetic routes with precise control over the final product's properties. nih.govjuniperpublishers.com

Table 1: Comparison of Potential Synthetic Routes for Titanium tetra(2-hydroxyethanolate)

Synthetic RoutePotential AdvantagesPotential Challenges
Traditional (TiCl4 + Alcohol) Well-established, high yield.Use of corrosive reagents, waste generation.
Electrochemical Synthesis Cleaner process, avoids halide byproducts.Optimization of electrolyte and reaction conditions.
Biocatalysis/Green Synthesis Milder conditions, potentially novel properties. nih.govCatalyst stability and efficiency, scalability.
Sol-Gel Process High homogeneity and purity, tunable properties. nih.govresearchgate.netControl of hydrolysis and condensation rates.

Exploration of Titanium tetra(2-hydroxyethanolate) in Advanced Functional Materials (e.g., Optoelectronics, Photovoltaics)

Titanium-based materials, particularly titanium dioxide (TiO2), are central to many advanced functional materials due to their unique electronic and optical properties. nih.govinstras.comscinito.ai Titanium tetra(2-hydroxyethanolate), as a precursor to titania, holds significant promise for applications in optoelectronics and photovoltaics. The organic ligands in this compound can influence the properties of the resulting materials in a controlled manner.

Future research should focus on the controlled hydrolysis and condensation of Titanium tetra(2-hydroxyethanolate) to produce TiO2 thin films and nanoparticles with tailored characteristics. The presence of the 2-hydroxyethanol ligands could allow for better control over particle size, morphology, and crystallinity, which are critical factors in determining the performance of photovoltaic devices. nih.gov The influence of the coordinated ligands on the optical and electrical properties of resulting materials is a key area for investigation, with studies on similar titanium complexes showing that the ligand can significantly impact device performance. mdpi.com

Moreover, the direct use of Titanium tetra(2-hydroxyethanolate) or its derivatives in hybrid organic-inorganic materials is an exciting prospect. These hybrid materials could combine the processability and flexibility of organic polymers with the robust electronic properties of the titanium-oxygen backbone, leading to novel materials for flexible displays, sensors, and next-generation solar cells.

Rational Design of High-Performance Catalysts with Tunable Selectivity and Activity

Titanium alkoxides are known to be effective catalysts and co-catalysts in various organic transformations, including polymerization and esterification reactions. rsc.org The future in this area for Titanium tetra(2-hydroxyethanolate) lies in the rational design of catalysts with high performance, selectivity, and activity.

By systematically modifying the ligand environment around the titanium center, it is possible to fine-tune the catalyst's Lewis acidity and steric properties. This allows for precise control over the catalytic process, leading to higher yields of desired products and minimizing side reactions. For example, in the synthesis of cyclic carbonates from CO2 and epoxides, the design of the titanium alkoxide catalyst at a molecular level is crucial for achieving high efficiency. researchgate.net

Future research will likely involve a combination of experimental synthesis and computational modeling to design and screen potential catalyst structures based on Titanium tetra(2-hydroxyethanolate). The goal is to develop a deep understanding of the structure-activity relationships, enabling the creation of bespoke catalysts for specific chemical transformations. This approach of "reasonable delivery photocatalytic reaction systems" has shown promise in designing highly efficient photocatalysts based on titanium dioxide. nih.gov

Advanced In-Situ Characterization Techniques for Understanding Reaction Dynamics

A fundamental understanding of the chemical and physical transformations that occur during the synthesis and application of materials derived from Titanium tetra(2-hydroxyethanolate) is crucial for optimizing their performance. Advanced in-situ characterization techniques are powerful tools for gaining real-time insights into these processes.

Techniques such as in-situ X-ray absorption spectroscopy (XAS), small-angle X-ray scattering (SAXS), and Raman spectroscopy can provide detailed information about the evolution of the molecular structure, particle size, and phase composition during sol-gel processes and catalytic reactions. numberanalytics.comacs.org For instance, monitoring the hydrolysis and condensation of Titanium tetra(2-hydroxyethanolate) in real-time can reveal the mechanism of particle formation and growth, allowing for precise control over the final material's properties. acs.org

The application of these advanced characterization techniques will be instrumental in elucidating the reaction dynamics and understanding the role of the 2-hydroxyethanol ligands in directing the formation of specific structures. This knowledge is essential for the rational design of materials and catalysts with desired functionalities.

Multiscale Computational Modeling for Predicting Material Properties and Performance

Multiscale computational modeling has emerged as a powerful tool to complement experimental research, enabling the prediction of material properties and performance from the atomic to the macroscopic scale. anl.govresearchgate.net For Titanium tetra(2-hydroxyethanolate) and its derivatives, computational modeling can provide valuable insights that are often difficult to obtain through experiments alone.

At the atomic scale, density functional theory (DFT) calculations can be used to investigate the electronic structure, bonding, and reactivity of the Titanium tetra(2-hydroxyethanolate) molecule itself and its interactions with other molecules. mdpi.com This information is crucial for understanding its catalytic activity and its role as a precursor in materials synthesis.

At a larger scale, molecular dynamics (MD) simulations can be employed to study the self-assembly of these molecules and the formation of nanostructures during sol-gel processes. youtube.com Furthermore, finite element modeling can be used to predict the mechanical and thermal properties of bulk materials derived from this precursor. By integrating these different modeling techniques, a comprehensive understanding of the entire material lifecycle, from precursor to final product, can be achieved, paving the way for the virtual design and optimization of new materials based on Titanium tetra(2-hydroxyethanolate).

Q & A

Q. How can machine learning models improve the prediction of titanium tetra(2-hydroxyethanolate)’s stability under varying environmental conditions?

  • Methodological Answer : Train models on datasets combining experimental stability data (e.g., TGA, UV-Vis) and molecular descriptors (e.g., logP, HOMO-LUMO gaps). Use SHAP (SHapley Additive exPlanations) to interpret feature importance. Validate with k-fold cross-validation and external test sets from collaborative labs .

Q. Tables for Quick Reference

Technique Application Key Parameters Reference
FTIRLigand coordination confirmation950–1100 cm⁻¹ (Ti-O-C), baseline correction
FLIPR TetraHigh-throughput biochemical screeningSignal normalization, kinetic mode
DFT SimulationsGeometry optimizationB3LYP functional, LANL2DZ basis set

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.